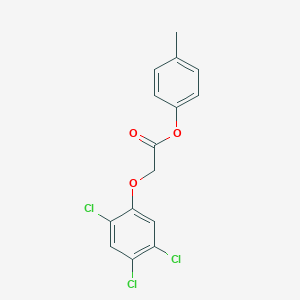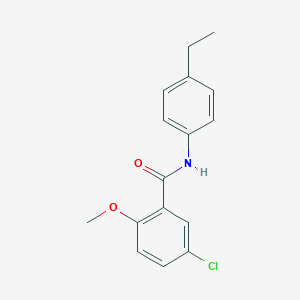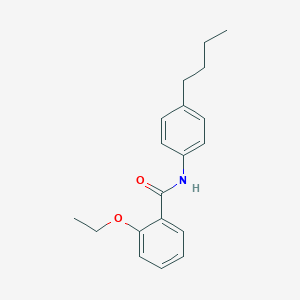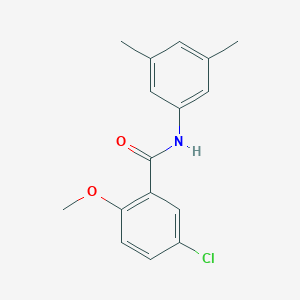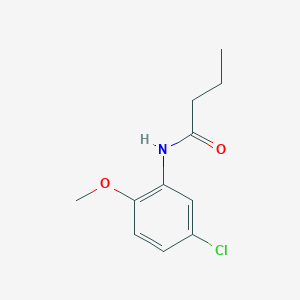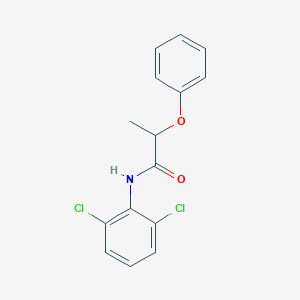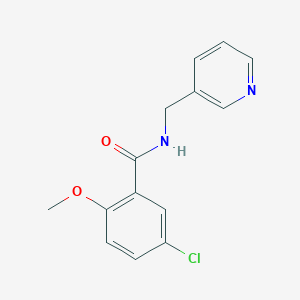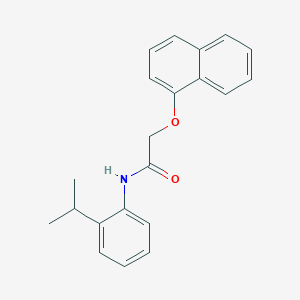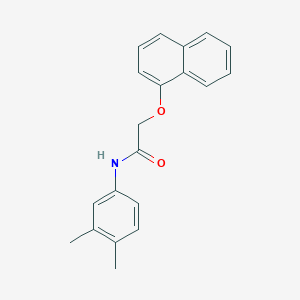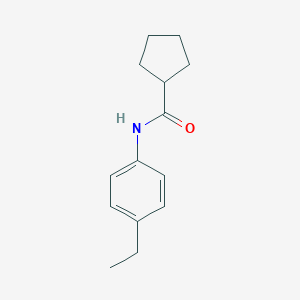
N-(4-ethylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)cyclopentanecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of phenylpiperidines. It is a highly selective dopamine D2 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Eticlopride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, addiction, and depression. It has been shown to effectively block dopamine D2 receptors in the brain, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, N-(4-ethylphenyl)cyclopentanecarboxamide can help alleviate the symptoms of these disorders.
Mecanismo De Acción
Eticlopride acts as a highly selective dopamine D2 receptor antagonist, which means it blocks the binding of dopamine to these receptors. Dopamine is a neurotransmitter that is involved in the regulation of various brain functions, including mood, motivation, and reward. By blocking dopamine binding to D2 receptors, N-(4-ethylphenyl)cyclopentanecarboxamide reduces the activity of the dopamine pathway, which can help alleviate the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. It has also been shown to reduce the activity of the mesolimbic dopamine pathway, which is involved in the regulation of mood and motivation. Additionally, N-(4-ethylphenyl)cyclopentanecarboxamide has been shown to increase the levels of the stress hormone corticosterone in the brain, which may contribute to its therapeutic effects in certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Eticlopride has several advantages for lab experiments, including its high selectivity for dopamine D2 receptors, which allows for precise manipulation of the dopamine pathway. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient tool for researchers. However, N-(4-ethylphenyl)cyclopentanecarboxamide also has some limitations, including its potential for off-target effects and its limited efficacy in certain neurological disorders.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)cyclopentanecarboxamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that can target specific subtypes of these receptors. Another area of interest is the use of N-(4-ethylphenyl)cyclopentanecarboxamide as a tool to study the role of the dopamine pathway in various neurological disorders. Finally, there is also interest in exploring the potential therapeutic applications of N-(4-ethylphenyl)cyclopentanecarboxamide in other disorders, such as anxiety and post-traumatic stress disorder.
Métodos De Síntesis
Eticlopride can be synthesized through a multistep process involving the reaction of 4-ethylphenylhydrazine with cyclopentanone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acylation of the resulting amine with cyclopentanecarboxylic acid chloride.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H19NO/c1-2-11-7-9-13(10-8-11)15-14(16)12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Clave InChI |
APELEAODURJCEB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCC2 |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)


![Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate](/img/structure/B291417.png)
